molecular formula C12H18N2 B6228100 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1341987-37-8

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B6228100
CAS No.: 1341987-37-8
M. Wt: 190.28 g/mol
InChI Key: DWINRZAPPPAPKK-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a quinoline ring system that is partially saturated, with an isopropyl group attached to the nitrogen atom and an amine group at the 4-position.

Preparation Methods

The synthesis of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives. For instance, the hydrogenation of 1-(propan-2-yl)quinoline in the presence of a suitable catalyst such as palladium on carbon can yield the desired tetrahydroquinoline derivative. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.

Industrial production methods for this compound typically involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring system or reduce functional groups present in the molecule. Common reducing agents include hydrogen gas in the presence of a metal catalyst.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications across different fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as tetrahydroquinoline derivatives and other amine-containing heterocycles. Similar compounds include:

    1,2,3,4-Tetrahydroquinoline: Lacks the isopropyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.

    Quinoline: Fully aromatic and lacks the tetrahydro structure, leading to different chemical properties and biological activities.

    1-(Propan-2-yl)-quinoline: Similar structure but lacks the tetrahydro and amine functionalities, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

1341987-37-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-propan-2-yl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C12H18N2/c1-9(2)14-8-7-11(13)10-5-3-4-6-12(10)14/h3-6,9,11H,7-8,13H2,1-2H3

InChI Key

DWINRZAPPPAPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2=CC=CC=C21)N

Purity

0

Origin of Product

United States

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